2,4,5-Trichlorophenoxyacetic acid

Description

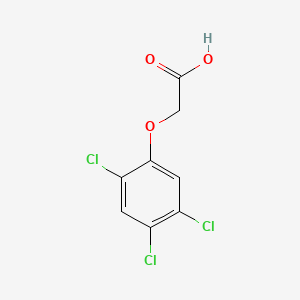

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,5-trichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYMJHWAQXWPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3, Array | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021388 | |

| Record name | 2,4,5-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trichlorophenoxyacetic acid is a light tan solid (melting point 153 °C). Insoluble in water. Contact may irritate the skin., Colorless to tan, odorless, crystalline solid. [herbicide]; [NIOSH], WHITE CRYSTALLINE POWDER., Colorless to tan, odorless, crystalline solid., Colorless to tan, odorless, crystalline solid. [herbicide] | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, No boiling point at normal pressure; decomposes on heating, decomposes | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 69.8 °F (NTP, 1992), 0.028% AT 25 °C, VERY SLIGHTLY SOL IN PETROLEUM ETHER, 590 MG/KG IN ETHANOL OR ISOPROPYL ALC, 1.05 x 10(-3) M at 25 °C, For more Solubility (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.03, (77 °F): 0.03% | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.803 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.80 AT 20 °C/20 °C, 1.80 g/cm³, 1.8, 1.80 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F approximately (NTP, 1992), Less than 0.01 mPa @ 20 °C, Vapor pressure at 25 °C: negligible, 1x10-7 mmHg, 1 x 10-7 mmHg | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Contaminants of commercial preparations of 2,4,5-T have been 2,3,7,8-tetrachlorodibenzo-p-dioxin ... & 2,3,6,7-tetrachlorodibenzo-p-dioxin ... ., 2,4,5-T produced prior to 1965 contained 30 mg/kg or more TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/. 2,4,5-T with dioxin content of less than 0.05 mg/kg is ... available in commercial quantities., Concentration range of 2,3,7,8-tetrachlorodibenzo-p-dioxin in 6 samples of 2,4,5-T ranged from < 0.05-0.5 mg/kg. /From table/, ... A typical batch from one producer was found to have the following composition: > 95% pure chemical, 2-9% dichloromethoxy phenoxy acetic acids, 0.6% related trichlorophenoxyacetic acids, 0.5% dichlorophenoxyacetic acids, 0.4% bis(2,4,5-trichlorophenoxy) acetic acid and less than 0.5 mg/kg 2,3,7,8-tetra-chlorodibenzo-para-dioxin ... ., For more Impurities (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, LIGHT TAN SOLID, Colorless to tan crystalline solid. | |

CAS No. |

93-76-5, 35915-18-5 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (2,4,5(or 2,4,6)-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fortex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2,4,5-trichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-T | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q963S4YMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, (2,4,5-trichlorophenoxy)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AJ802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

316 °F (NTP, 1992), 153 °C, 153-158 °C, 316 °F, 307 °F | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2,4,5-TRICHLOROPHENOXY) ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/747 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4,5-T | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0583.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin, a class of compounds that mimic the effects of the plant hormone indole-3-acetic acid (IAA).[1] Developed in the 1940s, it was widely used as a selective herbicide to control broadleaf weeds in agriculture and forestry.[2][3] Its mechanism of action involves inducing uncontrolled and unsustainable growth in target plants, ultimately leading to their death.[4][5] Commercial production of 2,4,5-T involves the condensation of 2,4,5-trichlorophenol (B144370) with monochloroacetic acid.[6] A significant concern with the manufacturing process is the potential for contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2] Due to toxicity concerns, the use of 2,4,5-T has been discontinued (B1498344) in many countries, including the United States, where the EPA canceled all remaining uses in 1985.[2] This guide provides a detailed overview of the core physicochemical properties of 2,4,5-T, relevant experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physicochemical Properties of 2,4,5-T

The following table summarizes the key physicochemical properties of 2,4,5-Trichlorophenoxyacetic acid.

| Property | Value |

| IUPAC Name | 2-(2,4,5-trichlorophenoxy)acetic acid |

| CAS Number | 93-76-5 |

| Molecular Formula | C₈H₅Cl₃O₃ |

| Molecular Weight | 255.48 g/mol [7] |

| Appearance | Colorless to tan or beige crystalline solid.[8][9] |

| Melting Point | 153-158 °C (307-316 °F).[2][7] |

| Boiling Point | Decomposes before boiling.[1][8] |

| Water Solubility | Sparingly soluble. Reported values include 150 mg/L, 238 mg/L at 30°C, and 268 mg/L at 20°C.[2][6][7] |

| Solubility in Organic Solvents | Soluble in alcohol.[7] Specific solubilities include: ethanol (B145695) (548.2 mg/L), methanol (B129727) (496 g/L), ether (243.2 mg/L), and toluene (B28343) (7.32 g/L).[10] |

| Vapor Pressure | Very low. Reported as 1 x 10⁻⁷ mmHg and 0.01 mPa at 20°C.[2][6] |

| pKa | 2.88[11] |

| Log P (Octanol-Water Partition Coefficient) | 3.23[11] |

| Specific Gravity | 1.80 g/cm³ at 20°C.[7][8] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[9]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 2,4,5-T is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][11]

-

Apparatus: The capillary tube is attached to a calibrated thermometer or placed in a designated slot in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[6][9] The apparatus contains a heating block or an oil bath to ensure uniform heating.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded. This range represents the melting point.[9][10]

Water Solubility Determination (Flask Method - OECD 105)

The flask method is suitable for substances with solubilities above 10⁻² g/L.[12][13]

Methodology:

-

Equilibration: An excess amount of 2,4,5-T is added to a known volume of purified water in a vessel. The mixture is agitated (e.g., stirred or shaken) at a constant, controlled temperature (e.g., 20°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[13][14] A preliminary test can help determine the approximate time needed.[12]

-

Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. Centrifugation or filtration is then used to separate the saturated aqueous solution from the excess solid.[14]

-

Analysis: The concentration of 2,4,5-T in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), gas chromatography, or UV-Vis spectrophotometry.[14]

-

Calculation: The water solubility is reported as the mass of the substance per volume of solution (e.g., in mg/L).

Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

The n-octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is crucial for predicting its environmental fate and bioaccumulation potential. It is suitable for compounds with a log P value between -2 and 4.[15]

Methodology:

-

Solvent Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours before the experiment.[16]

-

Test Preparation: A stock solution of 2,4,5-T is prepared in n-octanol. A known volume of this stock solution is added to a vessel containing a known volume of water. The volume ratios of n-octanol to water are varied in different test runs.[15]

-

Equilibration: The vessel is tightly sealed and shaken until equilibrium is reached, allowing the 2,4,5-T to partition between the two immiscible layers. The system is then centrifuged to ensure complete phase separation.[15]

-

Analysis: The concentration of 2,4,5-T in both the n-octanol and water phases is determined using an appropriate analytical method.[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of 2,4,5-T in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).

Mechanism of Action: Auxin Signaling Pathway

As a synthetic auxin, 2,4,5-T mimics the natural plant hormone IAA. At herbicidal concentrations, it overwhelms the plant's normal hormonal regulation, leading to a cascade of effects including epinasty (downward bending of leaves), uncontrolled cell division and elongation, and ultimately, plant death.[5][17] The core of this action is the TIR1/AFB-mediated signaling pathway.[1][18]

At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene transcription.[1][8] When high concentrations of auxin (or a synthetic mimic like 2,4,5-T) are present, auxin acts as a "molecular glue," facilitating the binding of the Aux/IAA repressors to the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex.[7][18][19] This interaction tags the Aux/IAA protein for degradation by the 26S proteasome.[19] The removal of the repressor allows the ARF transcription factors to activate the expression of numerous auxin-responsive genes, leading to the observed herbicidal effects.[8][19]

Caption: TIR1/AFB-mediated auxin signaling pathway initiated by 2,4,5-T.

References

- 1. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress | MDPI [mdpi.com]

- 3. byjus.com [byjus.com]

- 4. Action of 2,4,5-T and 2,4-D [chm.bris.ac.uk]

- 5. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 8. Auxin - Wikipedia [en.wikipedia.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. pennwest.edu [pennwest.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. oecd.org [oecd.org]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. filab.fr [filab.fr]

- 15. search.library.northwestern.edu [search.library.northwestern.edu]

- 16. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 17. scispace.com [scispace.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 2,4,5-T as a Synthetic Auxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin, a class of organic compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Historically, it was widely used as a potent herbicide for the control of broadleaf weeds and as a defoliant.[2][3] Its application, often in combination with 2,4-D as "Agent Orange," has been a subject of controversy due to toxic dioxin contaminants from its manufacturing process.[2][4] From a molecular perspective, 2,4,5-T's herbicidal activity stems from its ability to overwhelm the natural auxin signaling pathways in susceptible plants, leading to uncontrolled and disorganized growth, and ultimately, death.[4][5] This guide provides an in-depth technical overview of the core mechanism of action of 2,4,5-T, focusing on its molecular interactions, signaling cascades, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

The action of 2,4,5-T as a synthetic auxin is a multi-step process that begins with its perception by the cell and culminates in a massive reprogramming of gene expression that is lethal to the plant.

Perception and Receptor Binding

Unlike the natural auxin IAA, which is subject to rapid degradation and transport, synthetic auxins like 2,4,5-T are more persistent within plant cells, contributing to their herbicidal efficacy.[6] The primary site of auxin perception is a co-receptor complex involving the Transport Inhibitor Response 1 (TIR1)/Auxin F-Box (AFB) family of proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors .[7][8]

2,4,5-T, like IAA and 2,4-D, is thought to exert its effects primarily through the TIR1-type receptors .[7] The binding of 2,4,5-T to the TIR1/AFB protein acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[8] This binding occurs within a pocket on the TIR1/AFB protein.[9]

Signal Transduction via Ubiquitin-Mediated Proteolysis

The formation of the 2,4,5-T-TIR1/AFB-Aux/IAA complex is the critical event in auxin signaling. TIR1/AFB proteins are components of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB . The binding of 2,4,5-T and the subsequent recruitment of an Aux/IAA protein targets the Aux/IAA for ubiquitination. This process marks the Aux/IAA protein for degradation by the 26S proteasome .[7][10]

Derepression of Auxin-Responsive Genes

In the absence of auxin, Aux/IAA proteins are stable and bind to Auxin Response Factors (ARFs) , which are transcription factors. This interaction represses the transcriptional activity of the ARFs.[10] The 2,4,5-T-induced degradation of Aux/IAA proteins releases the ARFs from this repression. The now-active ARFs can bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription.[1][10]

The sustained and overwhelming activation of this pathway by the persistent 2,4,5-T leads to a massive and uncontrolled expression of genes involved in cell elongation, division, and differentiation. This results in the characteristic symptoms of auxin herbicide damage, including epinasty (downward bending of leaves), stem twisting, and callus formation.[6] Furthermore, at high concentrations, synthetic auxins like 2,4,5-T can induce the production of other plant hormones, such as ethylene (B1197577) and abscisic acid (ABA), which contribute to senescence and cell death.[6][11]

Quantitative Data

While extensive quantitative data for the binding kinetics and physiological responses of 2,4,5-T are not as readily available as for IAA or 2,4-D in recent literature, the following tables summarize the types of quantitative data relevant to understanding its mechanism of action.

Table 1: Comparative Binding Affinities for TIR1/AFB Receptors

| Compound | Receptor | Binding Affinity (Kd) | Relative Binding |

| IAA | TIR1 | Value | 1.0 |

| 2,4,5-T | TIR1 | Value | Value |

| 2,4-D | TIR1 | Value | Value |

| IAA | AFB5 | Value | 1.0 |

| 2,4,5-T | AFB5 | Value | Value |

| 2,4-D | AFB5 | Value | Value |

Table 2: Dose-Response of 2,4,5-T on Physiological Parameters

| Parameter | Species | Concentration | Response |

| Root Growth Inhibition | e.g., Arabidopsis thaliana | 0.01 µM | ~20% inhibition |

| 0.1 µM | ~50% inhibition | ||

| 1.0 µM | >90% inhibition | ||

| Coleoptile Elongation | e.g., Avena sativa | 0.01 µM | ~15% stimulation |

| 1.0 µM | ~40% stimulation | ||

| 100 µM | ~10% inhibition | ||

| Herbicidal Effect (LD50) | e.g., Soybean | Value kg/ha | 50% mortality |

Note: The values presented are illustrative and would need to be populated from specific experimental studies.

Experimental Protocols

The study of the mechanism of action of synthetic auxins like 2,4,5-T employs a variety of experimental protocols.

Auxin Binding Assays

These assays are used to determine the binding affinity of a ligand (like 2,4,5-T) to its receptor (TIR1/AFB).

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Purified TIR1/AFB-ASK1 complexes are immobilized on a sensor chip.

-

Binding: A solution containing the auxin (e.g., 2,4,5-T) is passed over the sensor surface. The binding of the auxin to the immobilized receptor is detected as a change in the refractive index.

-

Co-receptor Interaction: Subsequently, a solution containing a specific Aux/IAA protein is passed over the surface. The formation of the ternary complex (TIR1/AFB-auxin-Aux/IAA) results in a further change in the signal.

-

Kinetics: By measuring the association and dissociation rates, the binding affinity (Kd) can be calculated.[8]

Auxin Bioassays

These assays measure the physiological response of plant tissues to auxins.

Methodology: Root Growth Inhibition Assay

-

Sterilization and Plating: Seeds of a model plant (e.g., Arabidopsis thaliana) are surface-sterilized and plated on a sterile nutrient agar (B569324) medium.

-

Treatment: The growth medium is supplemented with a range of concentrations of the test compound (2,4,5-T). A control with no added auxin is included.

-

Incubation: The plates are incubated vertically in a controlled environment (temperature, light) to allow for root growth along the surface of the agar.

-

Measurement: After a set period (e.g., 5-7 days), the length of the primary root is measured for each seedling.

-

Data Analysis: The root length in the presence of 2,4,5-T is compared to the control to determine the extent of growth inhibition.[12]

Gene Expression Analysis

This is used to identify genes that are regulated by 2,4,5-T.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

-

Treatment: Plant seedlings or cell cultures are treated with 2,4,5-T at a specific concentration and for a defined period.

-

RNA Extraction: Total RNA is extracted from the treated and control tissues.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for target auxin-responsive genes (e.g., IAA1, IAA13, IAA19) and a reference gene (for normalization).[11] The amplification is monitored in real-time using a fluorescent dye.

-

Quantification: The relative expression level of the target genes is calculated based on the amplification data.

Quantification of Auxins in Plant Tissues

This protocol is used to measure the levels of endogenous and synthetic auxins.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS/MS)

-

Homogenization: Plant tissue is homogenized in the presence of stable-labeled internal standards.

-

Extraction and Purification: The auxins are extracted and purified from the homogenate using solid-phase extraction (SPE).[13][14]

-

Derivatization: The purified auxins are chemically modified (derivatized) to increase their volatility for GC analysis.

-

GC-MS/MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The use of internal standards allows for accurate quantification.[13][14][15]

Visualizations

Signaling Pathway of 2,4,5-T

Caption: 2,4,5-T signaling pathway leading to gene expression.

Experimental Workflow: Root Growth Inhibition Assay

Caption: Workflow for a root growth inhibition bioassay.

Logical Relationship Diagram

Caption: Logical flow of 2,4,5-T's mechanism of action.

References

- 1. Action of 2,4,5-T and 2,4-D [chm.bris.ac.uk]

- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. healthandenvironment.org [healthandenvironment.org]

- 4. 2,4,5-T [ch.ic.ac.uk]

- 5. deq.mt.gov [deq.mt.gov]

- 6. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Frontiers | Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 [frontiersin.org]

- 11. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

- 15. researchgate.net [researchgate.net]

The Dawn of Selective Weed Control: A Technical History of Chlorophenoxy Herbicides

An in-depth guide for researchers and scientists on the development, analysis, and biological impact of chlorophenoxy herbicides, a class of compounds that revolutionized agriculture and warfare.

The discovery of chlorophenoxy herbicides in the 1940s marked a pivotal moment in agricultural science, ushering in an era of selective chemical weed control that dramatically increased crop yields. This guide provides a comprehensive technical overview of the historical development of these synthetic auxins, from their initial synthesis to their widespread use and subsequent environmental and toxicological scrutiny.

A Historical Trajectory: From Laboratory Curiosity to Global Commodity

The journey of chlorophenoxy herbicides began with investigations into plant growth hormones, specifically indole-3-acetic acid (IAA). In 1940, William Templeman of Imperial Chemical Industries (ICI) discovered that high concentrations of IAA could kill broadleaf plants.[1] This finding spurred the search for more stable and potent synthetic analogues.

Independently, researchers in the United States were also exploring the herbicidal potential of phenoxyacetic acids. In 1941, Robert Pokorny, an industrial chemist, published the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D).[1] The first publication detailing its use as a selective herbicide followed in 1944.[1] By 1945, the American Chemical Paint Company commercialized 2,4-D under the brand name "Weedone," revolutionizing weed control by selectively targeting broadleaf weeds in monocotyledonous crops like wheat and corn.[1]

Around the same time, the ICI group in the UK developed 2-methyl-4-chlorophenoxyacetic acid (MCPA), which was introduced commercially in 1945.[1] Another significant compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), was developed in the late 1940s.[2]

The military application of these herbicides became prominent during the Vietnam War with the use of "Agent Orange," a 50:50 mixture of the n-butyl esters of 2,4-D and 2,4,5-T.[3] This defoliant was contaminated with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), an unintended byproduct of 2,4,5-T synthesis.[3] Concerns over TCDD's toxicity led to the eventual phasing out of 2,4,5-T in the late 1970s.[2]

Chemical Synthesis: Crafting the Molecules of Control

The synthesis of chlorophenoxy herbicides primarily involves the condensation of a chlorinated phenol (B47542) with chloroacetic acid under alkaline conditions.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Two primary industrial methods exist for the production of 2,4-D:

-

Chlorination followed by condensation: Phenol is first chlorinated to produce 2,4-dichlorophenol (B122985), which is then condensed with chloroacetic acid in an alkaline medium.[4][5]

-

Condensation followed by chlorination: Phenol is condensed with chloroacetic acid to form phenoxyacetic acid, which is subsequently chlorinated to yield 2,4-D.[4][5]

Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)

MCPA is synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a dilute base.[1]

Synthesis of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

The synthesis of 2,4,5-T involves the reaction of 2,4,5-trichlorophenol (B144370) with chloroacetic acid.[2] A critical aspect of this synthesis is temperature control during the production of 2,4,5-trichlorophenol to minimize the formation of the TCDD contaminant.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the major chlorophenoxy herbicides.

Table 1: Acute Oral Toxicity (LD50) in Rats

| Herbicide | LD50 (mg/kg) | Reference |

| 2,4-D | 639 - 1646 | [7][8] |

| MCPA | 700 - 1160 | |

| 2,4,5-T | 300 - 500 |

Table 2: Environmental Half-Life in Soil

| Herbicide | Half-Life (days) | Conditions | Reference |

| 2,4-D | 6.2 | Aerobic mineral soil | [9] |

| 2,4-D | 4 - 24 | Forest and grassland soils | [10] |

| 2,4,5-T | 17 - 37 | Forest vegetation | [10] |

| MCPA | ~24 | Typical soil | [1] |

Table 3: Agent Orange Composition and TCDD Contamination

| Component | Percentage in Mixture | TCDD Contamination | Reference |

| 2,4-D (n-butyl ester) | 50% | - | [3] |

| 2,4,5-T (n-butyl ester) | 50% | <0.05 to ~50 ppm (mean ~2 ppm) | [3] |

Experimental Protocols

Synthesis of 2,4-Dichlorophenoxyacetic Acid (One-Pot Method)

This protocol is based on a solvent-free, one-pot synthesis method.[11]

-

Reaction Setup: In a reaction flask, add 2,4-dichlorophenol, anhydrous sodium carbonate, methyl chloroacetate, and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

-

Condensation: Heat the mixture to 80-85°C with stirring. The reaction is monitored by HPLC until the 2,4-dichlorophenol is consumed (approximately 24 hours).

-

Hydrolysis: Add water to the reaction mixture and heat under reflux. Monitor by HPLC until the intermediate, methyl 2,4-dichlorophenoxyacetate, is no longer detected (approximately 10 hours).

-

Acidification and Isolation: Cool the reaction mixture to 70°C and slowly add concentrated hydrochloric acid until the pH reaches 1-2.

-

Purification: Cool the mixture to room temperature, filter the resulting precipitate, wash with water, and dry to obtain 2,4-dichlorophenoxyacetic acid.

Analysis of Chlorophenoxy Herbicides in Water by GC-MS

This protocol outlines a general procedure for the analysis of chlorophenoxy herbicides in water samples.[12][13]

-

Sample Preparation:

-

Acidify the water sample to a pH below 2.

-

Perform a liquid-liquid extraction (LLE) with a suitable solvent like methylene (B1212753) chloride in a separatory funnel.

-

-

Derivatization:

-

Concentrate the extract.

-

Add methanol (B129727) and a drop of concentrated hydrochloric acid to the extract to convert the acidic herbicides into their more volatile methyl esters.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized extract onto a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

GC Conditions (Example):

-

Column: PTE-5 (30 m x 0.25 mm i.d.)

-

Oven Temperature Program: 50°C for 6 min, ramp at 8°C/min to 210°C, hold for 15 min.

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

-

MS Conditions:

-

Operate in electron impact (EI) ionization mode.

-

Scan for characteristic mass fragments of the herbicide methyl esters.

-

-

-

Quantification:

-

Identify compounds based on retention times and mass spectra compared to certified standards.

-

Quantify using a calibration curve generated from standard solutions.

-

Analysis of 2,4-D in Rat Serum by HPLC

This protocol describes a method for determining 2,4-D concentrations in rat serum for pharmacokinetic studies.[14]

-

Sample Preparation:

-

To 100 µL of rat serum, add 300 µL of acetonitrile (B52724).

-

Vortex for 3 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm nylon membrane.

-

-

HPLC Analysis:

-

HPLC System: Agilent 1260 infinity HPLC with a VWD detector.

-

Column: XDB-C18 (4.6 mm I.D. × 250 mm, 5 µm) at 40°C.

-

Mobile Phase: Gradient elution with (A) acetonitrile and (B) 0.02 M ammonium (B1175870) acetate (B1210297) with 0.1% (v/v) formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 5 µL.

-

-

Quantification:

-

Construct a calibration curve over a range of 0.1–400 mg/L.

-

Mode of Action: A Disruption of Hormonal Balance

Chlorophenoxy herbicides act as synthetic auxins, mimicking the natural plant hormone IAA.[15] However, unlike IAA, which is rapidly degraded by plants, these synthetic compounds persist, leading to uncontrolled and unsustainable growth that ultimately results in the death of susceptible broadleaf plants.[15]

The primary mode of action involves the auxin signaling pathway.

Caption: Auxin Signaling Pathway Disruption by Chlorophenoxy Herbicides.

This overstimulation of auxin-responsive genes leads to a cascade of physiological effects, including increased ethylene and abscisic acid (ABA) biosynthesis, which contribute to epinasty (downward curvature of leaves), stem twisting, and ultimately, plant death.[16]

Experimental and Analytical Workflows

The study of chlorophenoxy herbicides involves a multi-step process from sample collection to data analysis.

Caption: General Workflow for Chlorophenoxy Herbicide Analysis.

This workflow highlights the key stages in determining the presence and concentration of these herbicides in various matrices.

Conclusion

The development of chlorophenoxy herbicides represents a significant milestone in agricultural technology. Their selective nature provided an effective tool for weed management, contributing to increased food production worldwide. However, their history is also a cautionary tale, particularly regarding the unintended consequences of chemical synthesis and the long-term environmental and health impacts of contaminants like TCDD. A thorough understanding of their chemistry, mode of action, and analytical methodologies is crucial for researchers and scientists working in agriculture, environmental science, and toxicology. The continued study of these compounds provides valuable insights into the complex interactions between synthetic chemicals and biological systems.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. History of the Controversy Over the Use of Herbicides - Veterans and Agent Orange - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 5. CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google Patents [patents.google.com]

- 6. healthandenvironment.org [healthandenvironment.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 11. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

TCDD Contamination in Historical 2,4,5-T Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) contamination in historical samples of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visualizations of the critical signaling pathways involved in TCDD toxicity.

Executive Summary

The herbicide 2,4,5-T, a major component of the defoliant Agent Orange used during the Vietnam War, was contaminated with the highly toxic compound TCDD.[1] This contamination was an unavoidable byproduct of the 2,4,5-T manufacturing process, with levels varying significantly between different production batches and manufacturers.[2][3] TCDD is a potent carcinogen and has been linked to a range of adverse health effects.[4][5] Understanding the extent of this historical contamination and the molecular mechanisms of TCDD's toxicity is crucial for ongoing research and risk assessment.

Quantitative Data on TCDD Contamination

The concentration of TCDD in historical 2,4,5-T samples, particularly in the various "Agent" herbicides, has been a subject of intense study. The data compiled below summarizes findings from multiple analyses of archived samples.

| Herbicide Formulation | TCDD Concentration Range (ppm) | Average TCDD Concentration (ppm) | Reference |

| Agent Orange | <0.05 to nearly 50 | 1.98 - 2.99 | [1][6] |

| Agent Purple | As high as 45 | 32.8 | [6] |

| Agent Pink | Not specified | 65.6 | [6] |

| Agent Green | Not specified | 65.6 | [6] |

| Domestic 2,4,5-T (1974) | <0.05 | Not specified | [6] |

Experimental Protocols

The accurate determination of TCDD levels in historical samples relies on sophisticated analytical techniques. The primary method, considered the "gold standard," is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[7]

Sample Preparation and Extraction

-

Sample Collection: Historical samples of herbicides, soil, sediment, or biological tissues are collected and stored under controlled conditions to prevent degradation.

-

Extraction: The sample is typically extracted with an organic solvent (e.g., toluene, hexane) to isolate the TCDD and other lipophilic compounds. Methods like liquid-liquid extraction or Dean-Stark extraction are employed.[8]

-

Cleanup: The crude extract undergoes a multi-step cleanup process to remove interfering substances. This often involves column chromatography with materials such as silica (B1680970) gel, alumina, and carbon.[8]

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

This is the definitive method for the analysis of dioxins and furans, as outlined in EPA Methods 1613B and 8290A.[8][9]

-

Gas Chromatography (GC):

-

Column: A high-resolution capillary column (e.g., DB-5ms) is used to separate the different congeners of dioxins and furans.

-

Injection: A splitless injection technique is typically used to introduce the sample into the GC system.

-

Temperature Program: A precise temperature gradient is applied to the GC oven to elute the different compounds at specific retention times.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is used to fragment the molecules.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., a magnetic sector or a modern triple quadrupole instrument) is used to detect the specific ions characteristic of TCDD.[10] This high resolution is critical to differentiate TCDD from other interfering chlorinated compounds.

-

Isotope Dilution: To ensure accurate quantification, a known amount of a stable isotope-labeled TCDD standard (e.g., ¹³C₁₂-TCDD) is added to the sample before extraction. The ratio of the native TCDD to the labeled standard is used for precise concentration determination.[11]

-

Signaling Pathways of TCDD Toxicity

TCDD exerts its toxic effects primarily through the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][13] The binding of TCDD to AhR initiates a cascade of molecular events leading to changes in gene expression and cellular function.

Canonical (Genomic) AhR Signaling Pathway

The classical pathway involves the alteration of gene transcription.

In the cytoplasm, TCDD binds to the AhR, which is part of a complex with heat shock protein 90 (HSP90) and other co-chaperones.[12] This binding event causes a conformational change, leading to the dissociation of the complex and the translocation of the TCDD-AhR unit into the nucleus.[14] Inside the nucleus, the activated AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[13] This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to the transcription of genes such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1).[13][15]

Non-Canonical (Non-Genomic) AhR Signaling Pathways

Recent research has uncovered that TCDD can also induce rapid cellular responses that are independent of gene transcription.[16][17] These non-genomic pathways involve the activation of various signaling cascades.

One such pathway involves the rapid activation of cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid and the subsequent upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[16] This can be triggered by an increase in intracellular calcium levels. Other studies have shown that TCDD can also modulate the activity of protein kinase C (PKC) isozymes, which are critical regulators of various cellular processes.[18]

Experimental Workflow for TCDD Analysis

The following diagram illustrates a typical workflow for the analysis of TCDD in environmental or biological samples.

This comprehensive workflow ensures the accurate and reliable quantification of TCDD, even at the ultra-trace levels (parts per trillion or lower) at which it is often found in environmental and biological matrices.[11]

References

- 1. History of the Controversy Over the Use of Herbicides - Veterans and Agent Orange - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pic.int [pic.int]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Long-Term Fate of Agent Orange and Dioxin TCDD Contaminated Soils and Sediments in Vietnam Hotspots [scirp.org]

- 5. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 6. Exposure Assessment - Veterans and Agent Orange - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dioxins/Furans - Eurofins USA [eurofinsus.com]

- 9. eurofinsus.com [eurofinsus.com]

- 10. agilent.com [agilent.com]

- 11. food-safety.com [food-safety.com]

- 12. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Characterization of the pattern of the nongenomic signaling pathway through which TCDD-induces early inflammatory responses in U937 human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evidence for a second pathway in the action mechanism of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Significance of Ah-receptor mediated activation of protein kinase under cell-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TCDD alters PKC signaling pathways in developing neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Environmental Journey of 2,4,5-T: A Technical Guide

An In-depth Examination of the Environmental Fate, Transport, and Transformation of 2,4,5-Trichlorophenoxyacetic Acid

This technical guide provides a comprehensive overview of the environmental fate and transport of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a phenoxy herbicide of historical significance. Designed for researchers, scientists, and environmental professionals, this document synthesizes key data on its physicochemical properties, persistence in various environmental compartments, and the primary mechanisms governing its degradation and movement. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding of its environmental behavior.

Physicochemical Properties of 2,4,5-T

The environmental behavior of 2,4,5-T is fundamentally influenced by its intrinsic physicochemical properties. These characteristics dictate its solubility, volatility, and potential for sorption to soil and sediment. A summary of these key properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₈H₅Cl₃O₃ | [1] |

| Molecular Weight | 255.48 g/mol | [1] |

| Appearance | Colorless to light tan solid/crystals | [1] |

| Water Solubility | 150 mg/L at 25°C | [1] |

| Vapor Pressure | 7.0 x 10⁻⁷ Pa (5.25 x 10⁻⁹ mmHg) at 25°C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 3.23 | ChemicalBook |

| Dissociation Constant (pKa) | 2.88 | ChemicalBook |

| Melting Point | 153-156 °C | [1] |

Environmental Persistence and Degradation

The persistence of 2,4,5-T in the environment is a critical factor in assessing its potential for long-term impacts. Its degradation is mediated by a combination of biotic and abiotic processes, with microbial biodegradation being the primary route of dissipation in soil.

Persistence in Soil

The half-life of 2,4,5-T in soil can vary significantly depending on environmental conditions such as soil type, temperature, moisture content, and microbial activity. Generally, it is considered to be moderately persistent in soil systems.

| Environmental Matrix | Half-life (t₁/₂) | Conditions | Reference |

| Soil | 21 - 24 days | General | [2] |

| Soil | 35 ± 20 days | Not specified | [3] |

| Grass | 8 - 17 days | Not specified | [2] |

Persistence in Water

In aquatic environments, 2,4,5-T is generally not persistent. It can be removed from the water column through absorption by biota and sorption to clay particles. Esters of 2,4,5-T are typically hydrolyzed within a few days.

| Environmental Matrix | Persistence | Notes | Reference |

| Water | Low | Absorbed by clay or biota within a few days. | [2] |

Degradation Pathways

Microbial degradation is the most significant process for the breakdown of 2,4,5-T in the environment. Both aerobic and anaerobic pathways have been identified, involving a series of enzymatic reactions that ultimately lead to the mineralization of the compound.

Aerobic Biodegradation: Under aerobic conditions, bacteria such as Burkholderia cepacia AC1100 can utilize 2,4,5-T as a carbon and energy source[4]. The initial step involves the removal of the acetic acid side chain to form 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), a reaction catalyzed by a Tft-type ring hydroxylating dioxygenase[5]. Subsequent steps involve further hydroxylation, dechlorination, and ring cleavage, leading to intermediates that can enter central metabolic pathways[4][6].